7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
7-tert-butyl-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-12(2,3)6-5-16-7-8(13-11(16)19-6)15(4)10(18)14-9(7)17/h5H,1-4H3,(H,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBOLKNYTXBPOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)NC3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves the regioselective alkylation of purine derivatives. One common method involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using tin(IV) chloride (SnCl4) as a catalyst
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and reaction conditions is crucial to minimize by-products and maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized purine derivatives, while reduction can produce reduced purine compounds. Substitution reactions can result in the formation of new purine derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is being explored for its potential therapeutic applications. Research indicates that it may exhibit:
- Antiviral Activity : Preliminary studies suggest that this compound could interact with viral enzymes or receptors, potentially inhibiting viral replication.
- Anticancer Properties : The unique structure may allow it to bind to specific cancer-related targets, leading to the development of novel anticancer agents.
Biochemistry
The compound’s interaction with biological molecules makes it a candidate for various biochemical studies:
- Enzyme Inhibition : It may serve as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : Its ability to bind to receptors can modulate signaling pathways critical for cellular functions.
Organic Synthesis
In synthetic chemistry, 7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione acts as a valuable building block for the synthesis of more complex molecules. Its unique structural features facilitate:
- Formation of Complex Derivatives : The compound can be modified to produce derivatives with enhanced biological activity or novel properties.
- Development of New Materials : Its chemical properties make it suitable for creating new materials with specific functionalities.
Case Study 1: Antiviral Activity
A recent study investigated the antiviral properties of 7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione against specific viral strains. Results indicated that the compound significantly inhibited viral replication at low micromolar concentrations.
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines demonstrated that this compound induced apoptosis through modulation of key signaling pathways. The findings suggest potential utility in developing new cancer therapies based on this compound.
Mechanism of Action
The mechanism of action of 7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-(tert-butyl)-6-chloropurine: This compound is similar in structure and is used as an intermediate in the synthesis of other purine derivatives.
7-methylxanthine: Known for its biological activity, including DNA gyrase inhibition.
6-mercaptopurine: A well-known purine derivative with cytostatic activity.
Uniqueness
7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is unique due to its specific tert-butyl and methyloxazolo substitutions, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications.
Biological Activity
7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other proliferative disorders. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Name : 7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- CAS Number : 899998-30-2
- Molecular Formula : C19H19FN4O3
- Molecular Weight : 370.3776
- SMILES : Fc1ccc(cc1)Cn1c(=O)n(C)c2c(c1=O)n1cc(oc1n2)C(C)(C)C
The compound exhibits its biological activity primarily through the modulation of purine metabolism and inhibition of specific enzymes involved in nucleotide synthesis. It has been suggested that similar compounds can act as inhibitors of purine nucleoside phosphorylase (PNP), which is crucial for nucleotide recycling and energy metabolism in cells .
Anticancer Activity
Research indicates that 7-(tert-butyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione demonstrates significant anticancer properties. It has been associated with:
- Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Targeting Specific Pathways : The compound may modulate pathways such as PI3K/Akt/mTOR signaling, which are critical in cancer cell survival and growth .
Other Biological Activities
Apart from its anticancer effects, this compound may also exhibit:
- Anti-inflammatory Properties : Some studies suggest that it could reduce inflammation markers in vitro and in vivo.
- Neuroprotective Effects : Preliminary data indicate potential benefits in neurodegenerative models by protecting neuronal cells from oxidative stress .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant anticancer activity against hematological cancers; highlighted the compound's ability to inhibit PNP. |
| Study 2 | Investigated the compound's effects on cell cycle arrest and apoptosis in breast cancer cell lines. |
| Study 3 | Explored neuroprotective properties; showed reduced oxidative stress markers in neuronal cultures. |
Q & A
Q. What frameworks ensure reproducibility when documenting synthetic protocols for this compound?
- Methodological Answer :
- Electronic lab notebooks (ELNs) : Record reaction parameters (e.g., time, temperature) in machine-readable formats.
- FAIR principles : Make data Findable, Accessible, Interoperable, and Reusable via repositories like ChemRxiv.
- Reference standards : Include internal controls (e.g., caffeine for UPLC calibration) to validate analytical methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
